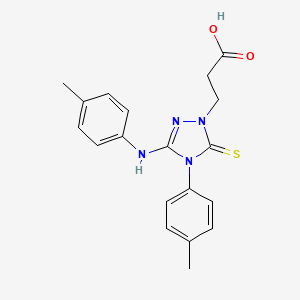

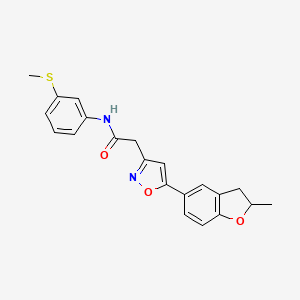

![molecular formula C9H9ClFNO4S B2714531 2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid CAS No. 1097822-15-5](/img/structure/B2714531.png)

2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” often involves the use of organoboron compounds . These compounds are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Structure Analysis

The molecular formula of “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” is C9H9ClFNO4S. Its molecular weight is 281.68.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” often involve electrophilic aromatic substitution . This is a polar, stepwise process, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” include a density of 1.5±0.1 g/cm3, boiling point of 263.2±13.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 113.0±19.8 °C .

科学的研究の応用

Fluorographic Detection in Gels

A study by Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole, comparing it with existing procedures. This method showed several technical advantages, including no need to pre-fix proteins in gels and the use of either agarose or acrylamide gels, making it a simple, sensitive, and efficient alternative for fluorographic methods (Skinner & Griswold, 1983).

Synthesis of Polyamides

Shockravi et al. (2006) synthesized two new diacid monomers leading to the creation of novel series of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrated good thermal stability, with glass transition temperatures between 228 and 261 °C, and were readily soluble in polar solvents, indicating potential applications in materials science (Shockravi et al., 2006).

Electrocatalytic Hydrogenation

Raju, Damodar, and Reddy (2002) investigated the electrochemical hydrogenation of α-aryl acrylic acids, demonstrating the potential of this method for producing aryl-2-propionic acids like flurbiprofen and isoprofen without an external supply of pressurized H2 gas. This process indicates a valuable application in the synthesis of anti-inflammatory drugs (Raju, Damodar, & Reddy, 2002).

Synthesis of Sulfonamide Derivatives

Ghorab et al. (2015) used versatile synthons for the synthesis of sulfonamide derivatives with various moieties, showing potent anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This research highlights the chemical's role in developing novel anticancer agents (Ghorab et al., 2015).

Development of Protected Glycosyl Donors

Spjut, Qian, and Elofsson (2010) designed and synthesized a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups in carbohydrate chemistry. This development supports the synthesis of complex carbohydrates and glycoconjugates, essential in biochemical research and drug development (Spjut, Qian, & Elofsson, 2010).

Safety and Hazards

特性

IUPAC Name |

2-[(4-chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO4S/c1-12(5-9(13)14)17(15,16)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWVWYCHDVAZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

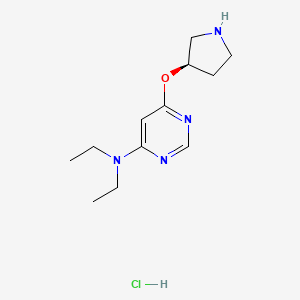

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)

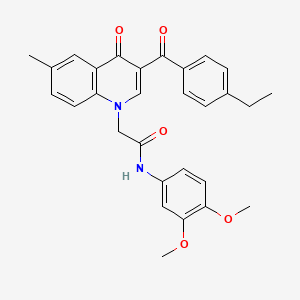

![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)

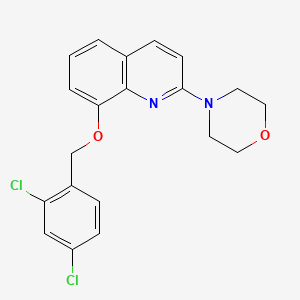

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714453.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714454.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)

![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)

![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)

![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)